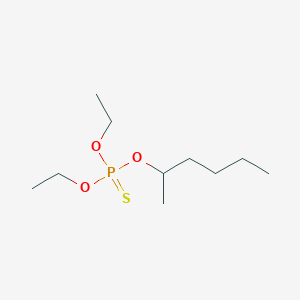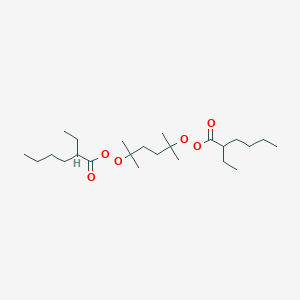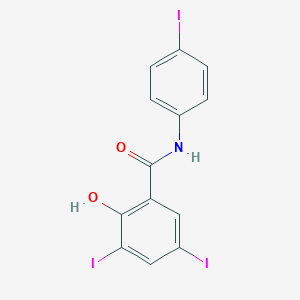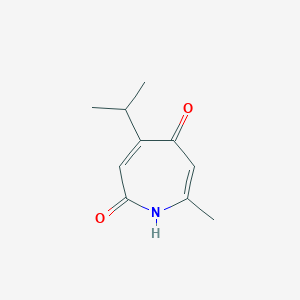
4-Isopropyl-7-methyl-1H-azepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-7-methyl-1H-azepine-2,5-dione, also known as IMAD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. IMAD is a cyclic imide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The exact mechanism of action of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. By enhancing the activity of these receptors, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione may be able to reduce inflammation and pain, as well as prevent seizures.
生化学的および生理学的効果
4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects. For example, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are also involved in the development of inflammation and pain.
実験室実験の利点と制限
One of the main advantages of using 4-Isopropyl-7-methyl-1H-azepine-2,5-dione in lab experiments is its ability to modulate the GABAergic system in the brain. This makes it a useful tool for studying the role of this system in various physiological and pathological conditions. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is relatively easy to synthesize and has good stability, making it a convenient compound to work with in the lab. However, one limitation of using 4-Isopropyl-7-methyl-1H-azepine-2,5-dione in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 4-Isopropyl-7-methyl-1H-azepine-2,5-dione. For example, researchers could investigate the potential of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione as a treatment for epilepsy and other neurological disorders. Additionally, researchers could explore the potential of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione as a pain medication, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione on the GABAergic system, which could help to shed light on the role of this system in various physiological and pathological conditions.
合成法
4-Isopropyl-7-methyl-1H-azepine-2,5-dione can be synthesized through a variety of methods, including the reaction of 2,5-diketopiperazine with isopropylamine and methyl iodide. Other methods include the reaction of 2,5-diketopiperazine with isopropylamine and methyl chloroformate, or the reaction of 2,5-diketopiperazine with isopropylamine and methyl isocyanate. These methods have been found to yield high-quality 4-Isopropyl-7-methyl-1H-azepine-2,5-dione with good yields.
科学的研究の応用
4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to have a range of potential applications in scientific research. For example, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy and other neurological disorders.
特性
CAS番号 |
10315-42-1 |
|---|---|
製品名 |
4-Isopropyl-7-methyl-1H-azepine-2,5-dione |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
7-methyl-4-propan-2-yl-1H-azepine-2,5-dione |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-10(13)11-7(3)4-9(8)12/h4-6H,1-3H3,(H,11,13) |
InChIキー |
JBXMVZXHBBIACC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC(=O)N1)C(C)C |
正規SMILES |
CC1=CC(=O)C(=CC(=O)N1)C(C)C |
同義語 |
4-Isopropyl-7-methyl-1H-azepine-2,5-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



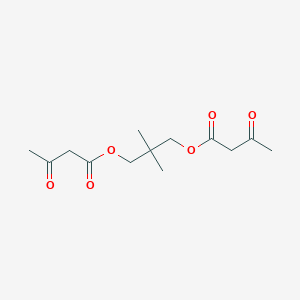
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
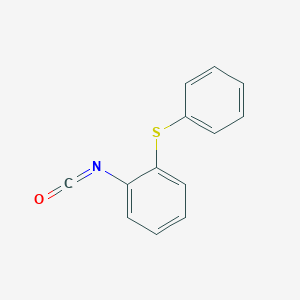
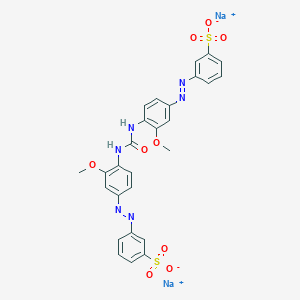
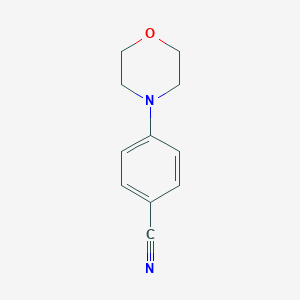

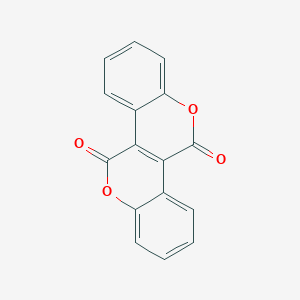
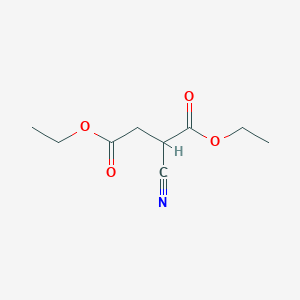
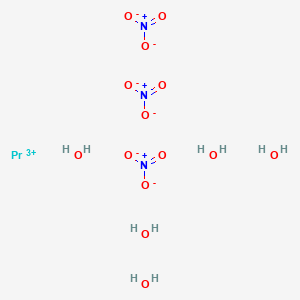

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)
